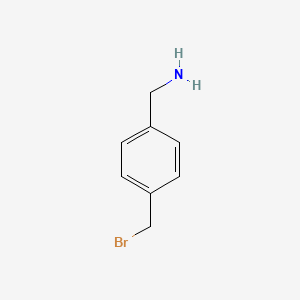

(4-(Bromomethyl)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(bromomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFJGQJXAWCHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641014 | |

| Record name | 1-[4-(Bromomethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769057-30-9 | |

| Record name | 1-[4-(Bromomethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Bromomethyl)phenyl)methanamine chemical properties

An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanamine: Core Chemical Properties and Applications

Abstract

This compound is a bifunctional organic compound of significant interest to researchers and professionals in drug development and chemical synthesis.[1] Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic protocols, and applications in medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These predicted and calculated values provide essential information for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| CAS Number | 769057-30-9 | [1][2] |

| Boiling Point (Predicted) | 271.0 ± 20.0 °C | [3][4] |

| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 8.97 ± 0.10 | [3] |

| InChI Key | FVFJGQJXAWCHIE-UHFFFAOYSA-N | [1][2] |

| Synonyms | 4-(Bromomethyl)benzylamine, [4-(bromomethyl)phenyl]methanamine | [2] |

Reactivity and Synthetic Utility

The synthetic significance of this compound stems from its dual reactivity, which allows for sequential and controlled chemical modifications.[1] The molecule possesses two key reactive sites: the electrophilic benzylic bromide and the nucleophilic primary amine.

Electrophilic Reactivity at the Benzylic Position

The bromomethyl group (-CH₂Br) is located at a benzylic position, which significantly enhances its reactivity towards nucleophilic substitution compared to a standard alkyl bromide.[1] This is due to the stabilization of the transition state by the adjacent aromatic ring.[1] The bromine atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.[1]

Key reactions at the benzylic position include:

-

Reaction with O-Nucleophiles: Alkoxides and carboxylates react to form ethers and esters, respectively.[1]

-

Reaction with N-Nucleophiles: Azide (N₃⁻) can be introduced to form a versatile benzyl azide intermediate.[1]

-

Reaction with S-Nucleophiles: Thiolates readily displace the bromide to form thioethers.[1]

Nucleophilic Reactivity of the Amino Group

The primary aminomethyl group (-CH₂NH₂) is a nucleophilic center and a key functional group in the synthesis of many biologically active compounds.[1] It can participate in a variety of reactions, including:

-

Formation of amides with acyl chlorides or carboxylic acids.

-

Formation of imines with aldehydes and ketones.

-

Formation of sulfonamides with sulfonyl chlorides.

This dual functionality makes this compound an ideal linker molecule in combinatorial chemistry and for the construction of complex molecular architectures like macrocycles and diverse heterocyclic systems.[1]

Caption: Dual reactivity of this compound.

Experimental Protocols: Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. A common strategy involves the reduction of a nitrile followed by bromination, or vice-versa. Below is a representative protocol based on the reduction of a substituted benzonitrile.[1][5]

Synthesis via Reduction of 4-(Aminomethyl)benzonitrile

A plausible synthesis starts from 4-cyanobenzyl bromide, which is first reacted with an amine source, followed by reduction of the nitrile. An alternative, described here, starts from p-tolunitrile.

Workflow:

-

Benzylic Bromination: Radical bromination of p-tolunitrile to form 4-(bromomethyl)benzonitrile.

-

Nitrile Reduction: Reduction of the nitrile group to a primary amine.

Caption: Synthetic workflow for this compound.

Detailed Protocol for Nitrile Reduction

This protocol is adapted from the synthesis of a structurally related compound, (4-bromo-2-(trifluoromethyl)phenyl)methanamine.[5]

Materials:

-

4-(Bromomethyl)benzonitrile

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

1M Sodium Hydroxide (NaOH), aqueous solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl) in ethanol

Procedure:

-

A solution of 4-(bromomethyl)benzonitrile in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Borane dimethyl sulfide complex (BH₃·SMe₂) is added slowly to the cooled solution.

-

The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The mixture is subsequently heated to reflux for approximately 30 minutes to ensure complete conversion.

-

After cooling to room temperature, the reaction is carefully quenched by the addition of 1M aqueous NaOH.

-

The product is extracted from the aqueous layer with ethyl acetate (repeated three times).

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

For purification and isolation as the hydrochloride salt, the crude product can be dissolved in a minimal amount of diethyl ether and treated with a solution of HCl in ethanol at 0°C, leading to the precipitation of this compound hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The unique scaffold of this compound and its derivatives is prevalent in medicinal chemistry. Its ability to act as a versatile linker makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6]

-

Glaucoma Treatment: The compound is a potential precursor in synthetic routes to the biphenyl fragment of Omidenepag Isopropyl, a selective EP2 receptor agonist used to treat glaucoma.[1]

-

Anticancer Agents: Derivatives of 2,4-dianilinopyrimidine containing a 4-(morpholinomethyl)phenyl moiety, which can be synthesized from this compound precursors, have been investigated as potent Focal Adhesion Kinase (FAK) inhibitors for cancer therapy.[7]

-

TRPM8 Antagonists: The biarylmethanamine scaffold is central to a series of antagonists for the TRPM8 channel, which are being explored as clinical candidates for the treatment of migraine.[8]

-

Chemical Probes: The brominated linker allows for the appendage of this molecule to a ligand or pharmacophore, creating trifunctional chemical probes for use in chemical biology experiments to study biological targets.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data for the related compound (4-(bromomethyl)phenyl)methanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Standard laboratory safety precautions should be observed when handling this compound and its derivatives.

Recommended Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing critical data and procedural insights into the utility of this compound.

References

- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]

- 2. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 769057-30-9 [m.chemicalbook.com]

- 4. This compound | 769057-30-9 [m.chemicalbook.com]

- 5. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 6. This compound hydrobromide [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide on the Structure Elucidation of (4-(Bromomethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Bromomethyl)phenyl)methanamine is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of pharmaceutical agents. Its structure, featuring both a nucleophilic aminomethyl group and an electrophilic bromomethyl group, allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and purification are presented, along with a summary of its key spectroscopic data. Furthermore, its role as a crucial intermediate in the synthesis of notable drugs such as Irbesartan is highlighted.

Chemical Structure and Properties

This compound possesses a parasubstituted benzene ring with a bromomethyl (-CH₂Br) and a methanamine (-CH₂NH₂) group.

Chemical Structure:

Molecular Formula: C₈H₁₀BrN[1]

Molecular Weight: 200.08 g/mol [1][2]

IUPAC Name: [4-(bromomethyl)phenyl]methanamine[1]

Synonyms: 4-(Bromomethyl)benzylamine, 1-[4-(Bromomethyl)phenyl]methanamine[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 271.0 ± 20.0 °C | PubChem |

| Density (Predicted) | 1.440 ± 0.06 g/cm³ | PubChem |

| pKa (Predicted) | 8.97 ± 0.10 | PubChem |

| LogP (Predicted) | 1.3 | PubChem |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the different types of protons.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.5 | Singlet | 2H | Methylene protons (-CH₂Br) |

| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂NH₂) |

| Variable | Broad Singlet | 2H | Amine protons (-NH₂) |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides information about the carbon skeleton.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-CH₂NH₂) |

| ~ 137 | Quaternary aromatic carbon (C-CH₂Br) |

| ~ 129 | Aromatic CH carbons |

| ~ 128 | Aromatic CH carbons |

| ~ 45 | Methylene carbon (-CH₂NH₂) |

| ~ 33 | Methylene carbon (-CH₂Br) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600-1450 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | C-N stretching |

| 700-600 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z 200 and 202 with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Loss of Br•: [M - Br]⁺ at m/z 121.

-

Loss of •CH₂Br: [M - CH₂Br]⁺ at m/z 106.

-

Loss of •NH₂: [M - NH₂]⁺ at m/z 184/186.

-

Tropylium ion formation: A peak at m/z 91 is also expected from the cleavage of the C-C bond benzylic to the amine.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the selective reduction of 4-(bromomethyl)benzonitrile.[2] This starting material can be prepared via the radical bromination of p-tolunitrile.[3]

dot

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile from p-Tolunitrile [3]

-

To a solution of p-tolunitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of this compound from 4-(Bromomethyl)benzonitrile (Adapted from a similar procedure[4])

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (typically 1.5-2.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by 1 M aqueous sodium hydroxide (NaOH).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent can effectively separate the product from impurities.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., toluene, ethyl acetate/hexane) can yield the pure compound. The choice of solvent should be determined experimentally.[5]

Role in Drug Development: Synthesis of Irbesartan

This compound is a key precursor, after suitable modification, for the synthesis of the angiotensin II receptor antagonist, Irbesartan, which is used to treat high blood pressure. While not a direct reactant, a closely related intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is commonly used. The synthesis of this intermediate often starts from a tolyl-substituted biphenyl, which undergoes benzylic bromination. The bifunctional nature of this compound makes it an attractive starting point for alternative synthetic routes.

dot

Caption: Role of a key bromomethyl intermediate in Irbesartan synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals and other complex organic molecules. The structural elucidation of this compound is readily achieved through standard spectroscopic techniques. The synthetic and purification protocols outlined in this guide provide a practical framework for its preparation in a laboratory setting. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (4-(Bromomethyl)phenyl)methanamine

This compound is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a nucleophilic primary amine and an electrophilic benzylic bromide, allowing for sequential and site-selective reactions. This dual reactivity makes it a valuable synthon for the construction of complex molecular architectures, including pharmaceutical agents and functional polymers. This document provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols for key transformations, quantitative data, and process diagrams.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The main challenge lies in the selective functionalization of the two methyl groups of a suitable precursor or the introduction of these functionalities in a controlled manner. The most common strategies involve:

-

Reduction of a Benzonitrile Precursor: A nitrile group serves as a precursor to the aminomethyl group, which can be reduced in the final step.

-

Bromination of a Toluidine Derivative: A protected p-toluidine derivative can undergo radical bromination at the benzylic position.

-

Functionalization of a Pre-existing Bromomethylarene: Introduction of the amine functionality to a molecule already containing the bromomethyl group.

Below, we explore these pathways in detail.

Pathway 1: Reduction of 4-(Bromomethyl)benzonitrile

This pathway involves the synthesis of 4-(bromomethyl)benzonitrile from p-tolunitrile, followed by the reduction of the nitrile group to the primary amine.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound via benzylic bromination and subsequent nitrile reduction.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile

This procedure is analogous to the benzylic bromination of other toluene derivatives.

-

Materials: p-Tolunitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure: To a solution of p-tolunitrile (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter off the succinimide. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The following protocol for the reduction of a substituted benzonitrile to a benzylamine is a representative example.[1][2]

-

Materials: 4-(Bromomethyl)benzonitrile, Borane dimethyl sulfide complex (BH₃·SMe₂), Tetrahydrofuran (THF), 1M Sodium Hydroxide (NaOH), Ethyl acetate.

-

Procedure: A solution of 4-(bromomethyl)benzonitrile (1 equivalent) in anhydrous THF is cooled to 0°C under a nitrogen atmosphere. Borane dimethyl sulfide complex (BH₃·SMe₂, 2.5 equivalents, 10M) is added dropwise. The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. Subsequently, the mixture is heated to reflux for 1 hour to ensure complete conversion.[1][2] After cooling to room temperature, the reaction is quenched by the slow addition of 1M aqueous NaOH. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford this compound.

Quantitative Data

The following table presents representative yields for the key transformations in this pathway, based on analogous reactions reported in the literature.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Benzylic Bromination | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | N-bromosuccinimide, 2,2'-azobis-2,4-dimethylvaleronitrile | 75 | [3] |

| Nitrile Reduction | 4-bromo-2-(trifluoromethyl)benzonitrile | (4-bromo-2-(trifluoromethyl)phenyl)methanamine | BH₃·SMe₂, THF | 77 | [1][2] |

Pathway 2: Bromination of a Protected p-Toluidine Derivative

This approach involves the protection of the amino group of p-toluidine, followed by benzylic bromination of the methyl group, and subsequent deprotection.

Logical Workflow for Pathway 2

Caption: Synthesis of this compound from p-toluidine via protection, bromination, and deprotection.

Experimental Protocols

Step 1: Protection of p-Toluidine (Boc Protection as an example)

-

Materials: p-Toluidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure: To a solution of p-toluidine (1 equivalent) and TEA (1.2 equivalents) in DCM, add a solution of Boc₂O (1.1 equivalents) in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain tert-butyl (p-tolyl)carbamate.

Step 2: Benzylic Bromination of N-Boc-p-toluidine

-

Materials: tert-butyl (p-tolyl)carbamate, NBS, AIBN, CCl₄.

-

Procedure: This step is analogous to the bromination in Pathway 1. A mixture of tert-butyl (p-tolyl)carbamate (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN in CCl₄ is refluxed until the starting material is consumed. The workup is similar to that described previously to yield tert-butyl (4-(bromomethyl)phenyl)carbamate.

Step 3: Deprotection of the Boc Group

-

Materials: tert-butyl (4-(bromomethyl)phenyl)carbamate, Trifluoroacetic acid (TFA), DCM.

-

Procedure: Dissolve tert-butyl (4-(bromomethyl)phenyl)carbamate (1 equivalent) in DCM and add TFA (5-10 equivalents) at 0°C. Stir the mixture at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The organic layer is then dried and concentrated to give the final product. Note: This deprotection would yield 4-(bromomethyl)aniline. To obtain the target molecule, a reduction of the aniline to a benzylamine would be necessary in an earlier step, which complicates this pathway.

A more direct, though challenging, approach would be the direct bromination of a precursor like N-benzyl-p-toluidine followed by debenzylation. However, controlling selectivity can be difficult.

Pathway 3: Reduction of 4-(Bromomethyl)benzoic Acid and Subsequent Amination

This pathway involves the reduction of a carboxylic acid to an alcohol, which is then converted to the amine.

Logical Workflow for Pathway 3

Caption: Synthesis of this compound from 4-(bromomethyl)benzoic acid.

Experimental Protocols

Step 1: Preparation of (4-(Bromomethyl)phenyl)methanol

The following protocol is a direct synthesis for this intermediate.[4]

-

Materials: 4-(Bromomethyl)benzoic acid, Borane-tetrahydrofuran complex (Borane/THF), Methanol (MeOH), Ethyl acetate, 5% HCl, NaHCO₃.

-

Procedure: A suspension of 4-(bromomethyl)benzoic acid (5.04 g, 23.3 mmol) in THF (30 mL) is cooled to 0°C.[4] Borane/THF (35 mmol) is added, and the ice bath is removed, allowing the mixture to warm to room temperature and stir for 1.5 hours.[4] The excess borane is quenched first with MeOH, then with water.[4] The reaction mixture is concentrated in vacuo and redissolved in ethyl acetate. The ethyl acetate layer is washed with 5% HCl, water, NaHCO₃, and brine, then dried over MgSO₄, filtered, and evaporated to afford the product.[4]

Step 2: Conversion of Alcohol to Amine

This is a multi-step process typically involving conversion of the alcohol to a leaving group, followed by substitution with an azide and subsequent reduction.

-

a) Chlorination: The (4-(bromomethyl)phenyl)methanol is reacted with thionyl chloride (SOCl₂) or a similar chlorinating agent to produce 1-(bromomethyl)-4-(chloromethyl)benzene.

-

b) Azide Formation: The resulting benzyl chloride is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 1-(azidomethyl)-4-(bromomethyl)benzene.

-

c) Reduction: The azide is finally reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Carboxylic Acid Reduction | 4-(Bromomethyl)benzoic acid | (4-(Bromomethyl)phenyl)methanol | Borane/THF | 94 | [4] |

Summary and Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of a particular route will depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis.

-

Pathway 1 (Nitrile Reduction) is a strong candidate due to the relatively straightforward nature of both the benzylic bromination and the nitrile reduction steps.

-

Pathway 2 (from p-Toluidine) introduces the complexity of protection and deprotection steps, which can add to the overall number of steps and potentially lower the overall yield.

-

Pathway 3 (from Benzoic Acid) is also a viable option, with a high-yielding initial reduction step. However, the subsequent conversion of the alcohol to the amine involves multiple transformations and the use of potentially hazardous reagents like sodium azide.

For laboratory-scale synthesis, Pathway 1 appears to be one of the more efficient routes, provided the starting p-tolunitrile is readily available. For industrial-scale production, a thorough process optimization would be necessary for any of these routes to maximize yield and minimize cost and safety concerns. This guide provides the foundational information necessary for researchers and developers to select and implement a suitable synthetic strategy for obtaining this compound.

References

- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]

- 2. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 3. EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanamine (CAS 769057-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Bromomethyl)phenyl)methanamine, with CAS number 769057-30-9, is a bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, allows for sequential and controlled chemical modifications. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds.[1] The benzylic bromide group offers a reactive site for nucleophilic substitution, while the primary amine group can readily undergo reactions such as acylation, alkylation, and formation of imines.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While experimental spectroscopic data is not widely available in the public domain, computed properties and data from commercial suppliers provide valuable information.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | PubChem[2] |

| Molecular Weight | 200.08 g/mol | PubChem[2] |

| CAS Number | 769057-30-9 | PubChem[2] |

| IUPAC Name | [4-(bromomethyl)phenyl]methanamine | PubChem[2] |

| Synonyms | 4-(Bromomethyl)benzylamine | PubChem[2] |

| Boiling Point (Predicted) | 271.0 ± 20.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.440 ± 0.06 g/cm³ | ChemicalBook[3] |

| XLogP3 (Computed) | 1.3 | PubChem[2] |

Table 2: Spectroscopic Data Summary

| Data Type | Information | Source |

| ¹H NMR | Predicted spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |

| ¹³C NMR | Predicted spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |

| Mass Spectrometry | Predicted mass spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |

| IR Spectroscopy | Predicted IR spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |

Synthesis and Experimental Protocols

Synthesis via Reduction of 4-(Bromomethyl)benzonitrile

This method involves the chemoselective reduction of the nitrile group of 4-(bromomethyl)benzonitrile to a primary amine, without affecting the benzylic bromide.

Experimental Protocol (Representative Example for a Related Compound) :[1][5]

-

Dissolution: Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂) (typically 1.5-2.0 eq), to the cooled nitrile solution while maintaining the temperature at 0 °C.

-

Warming and Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 1-3 hours) to ensure complete conversion.

-

Quenching: Cool the reaction mixture to room temperature and cautiously quench the excess reducing agent by the slow addition of an aqueous acid solution (e.g., 1M HCl) or a basic solution (e.g., 1M NaOH).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or crystallization, to yield pure this compound.

Synthesis via Gabriel Synthesis

The Gabriel synthesis provides a classic method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[6][7][8] This route would typically start from 1-bromo-4-(bromomethyl)benzene.

Experimental Protocol (General Procedure) :[9]

-

N-Alkylation: React potassium phthalimide (1.0 eq) with 1-bromo-4-(bromomethyl)benzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the Sₙ2 reaction, forming N-(4-(bromomethyl)benzyl)phthalimide.

-

Isolation of Intermediate: After the reaction is complete, the intermediate N-alkylphthalimide can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

-

Hydrazinolysis (Ing-Manske Procedure): Treat the isolated N-(4-(bromomethyl)benzyl)phthalimide with hydrazine hydrate (N₂H₄·H₂O) in a protic solvent such as ethanol.[6] The mixture is typically refluxed for several hours.

-

Work-up: Upon cooling, the phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration.

-

Isolation of Amine: The filtrate, containing the desired primary amine, is then worked up. This may involve removing the solvent under reduced pressure and then performing an acid-base extraction to isolate the amine.

-

Purification: The crude amine can be further purified by distillation or column chromatography.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable linker in the construction of complex organic molecules.[1]

-

Reactions at the Benzylic Bromide: The electrophilic benzylic carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including O-nucleophiles (alcohols, carboxylates), N-nucleophiles (amines, azides), and S-nucleophiles (thiols).[1] This allows for the introduction of the 4-(aminomethyl)benzyl moiety into larger molecular scaffolds.

-

Reactions at the Primary Amine: The nucleophilic primary amine can participate in various reactions, such as acylation to form amides, alkylation to form secondary and tertiary amines, and condensation with aldehydes or ketones to form imines.[1]

This versatile reactivity profile is instrumental in combinatorial chemistry and the synthesis of libraries of compounds for drug discovery. The ability to selectively react at either functional group provides chemists with significant synthetic flexibility.

Visualizations

General Synthesis and Reaction Workflow

The following diagram illustrates the central role of this compound in synthetic chemistry, depicting its formation from a nitrile precursor and its subsequent reactions with various nucleophiles and electrophiles.

Caption: Synthetic routes to and key reactions of this compound.

Logical Relationship of Functional Groups and Reactivity

This diagram illustrates the logical relationship between the two key functional groups of this compound and their respective reactivities, which form the basis of its utility in organic synthesis.

Caption: Dual reactivity of this compound's functional groups.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its well-defined, dual-reactive sites allow for the strategic and controlled construction of complex molecular architectures. While detailed, publicly available experimental data is limited, the established reactivity patterns of its functional groups provide a solid foundation for its application in the synthesis of novel compounds with potential therapeutic value. Further research and publication of detailed experimental procedures and spectroscopic data would greatly benefit the scientific community.

References

- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]

- 2. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 769057-30-9 [m.chemicalbook.com]

- 4. 769057-30-9|this compound| Ambeed [ambeed.com]

- 5. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Physical Properties of (4-(Bromomethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Bromomethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl bromide, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its chemical reactivity.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK-- |

| Molecular Weight | 200.08 g/mol | --INVALID-LINK-- |

| CAS Number | 769057-30-9 | --INVALID-LINK-- |

| Boiling Point | 271.0 ± 20.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.440 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 8.97 ± 0.10 (Predicted) | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound in various solvents at 25°C is crucial for its application in synthesis and biological assays.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | >50 mg/mL |

| Methanol | 20 - 30 mg/mL |

| Dichloromethane | 40 - 50 mg/mL |

| Water | <1 mg/mL |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is initially used to obtain an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min) through the expected melting range.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, methanol, DMSO).

-

Equilibration: The vials are sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the excess undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Chemical Reactivity and Synthetic Utility

Due to the absence of direct involvement in known biological signaling pathways, a diagram illustrating the chemical reactivity of this compound is more pertinent. This compound's dual functionality allows it to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional molecules.[1]

Caption: Reactivity of this compound.

This diagram illustrates the dual reactivity of the molecule. The primary amine can undergo acylation, sulfonylation, and condensation reactions, while the benzylic bromide is susceptible to nucleophilic substitution by oxygen, sulfur, and carbon nucleophiles.

Synthetic Workflow Example

The following diagram outlines a general experimental workflow for the use of this compound as a building block in a typical synthetic route.

Caption: Synthetic workflow using the target compound.

This workflow demonstrates a common strategy where one of the reactive sites is temporarily protected to allow for selective reaction at the other site, followed by deprotection and further modification. This highlights the utility of this compound in the controlled, stepwise construction of complex molecules.

References

(4-(Bromomethyl)phenyl)methanamine molecular weight and formula

This document provides core chemical data for (4-(Bromomethyl)phenyl)methanamine, a compound of interest to researchers, scientists, and drug development professionals. The information is presented in a clear, tabular format for ease of reference.

Chemical Data Summary

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H10BrN[1][2][3] |

| Molecular Weight | 200.08 g/mol [1][2][3] |

| Monoisotopic Mass | 198.99966 Da[1] |

As an AI assistant, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The core data requested regarding the molecular weight and formula has been provided in the table above.

References

The Dual Functionality of (4-(Bromomethyl)phenyl)methanamine: A Technical Guide for Linker Chemistry in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The hetero-bifunctional linker, (4-(Bromomethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl bromide, represents a cornerstone in the construction of complex bioconjugates and pharmaceutical compounds. Its unique structure, featuring two distinct and orthogonally reactive functional groups on a rigid phenyl scaffold, provides chemists with exceptional flexibility and control in sequential synthesis. This guide explores the core chemistry of this linker, its application in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs), and provides detailed protocols for its use.

Chapter 1: The Core of Duality - Physicochemical Properties and Reactive Moieties

This compound is characterized by a central benzene ring substituted with a nucleophilic primary amine (-CH₂NH₂) and a highly reactive, electrophilic benzylic bromide (-CH₂Br).[1] This dual nature allows for a two-step conjugation strategy, where each functional group can be addressed independently under different reaction conditions.

| Property | Value | Source |

| IUPAC Name | [4-(bromomethyl)phenyl]methanamine | PubChem[2] |

| Molecular Formula | C₈H₁₀BrN | PubChem[2] |

| Molecular Weight | 200.08 g/mol | PubChem[2] |

| CAS Number | 769057-30-9 | PubChem[2] |

| InChIKey | FVFJGQJXAWCHIE-UHFFFAOYSA-N | PubChem[2] |

The reactivity of the benzylic bromide is significantly enhanced due to the stabilization of the carbocation intermediate by the adjacent aromatic ring, making it an excellent leaving group for nucleophilic substitution reactions (SN1 and SN2).[1] Concurrently, the primary amine serves as a versatile nucleophilic handle for forming stable amide, imine, or sulfonamide bonds.[1]

Figure 1: Reaction pathways at the nucleophilic amine and electrophilic bromide sites.

Chapter 2: Application in Antibody-Drug Conjugates (ADCs)

A paramount application of this linker chemistry is in the construction of Antibody-Drug Conjugates (ADCs). The structural analogue, p-aminobenzyl alcohol (PABA), is a critical component of the widely used "self-immolative" linker system, often combined with a protease-cleavable dipeptide like Valine-Citrulline (VC).[3] In this configuration, the amine of the linker is first acylated by the dipeptide, and the benzylic position is used to carbamate-link a cytotoxic payload.

The resulting drug-linker, for example, Maleimidocaproyl-Val-Cit-PABC-MMAE (MC-VC-PABC-MMAE), is then conjugated to a monoclonal antibody. Upon internalization of the ADC by a cancer cell and trafficking to the lysosome, the Val-Cit dipeptide is cleaved by Cathepsin B. This initiates an electronic cascade: the now-free aniline nitrogen lone pair pushes electrons into the aromatic ring, triggering a 1,6-elimination that fragments the carbamate bond and releases the unmodified, active cytotoxic payload (e.g., MMAE).[3]

Figure 2: The intracellular signaling cascade for drug release from a PABC linker.

Chapter 3: Quantitative Data Presentation

The precise construction and characterization of ADCs are critical for ensuring efficacy and safety. Key parameters include the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules per antibody, and in vitro cytotoxicity (IC₅₀). The following table summarizes characterization data for a Trastuzumab-vcMMAE ADC, demonstrating a typical heterogeneous mixture from a cysteine-based conjugation.

Table 1: Characterization Data for Trastuzumab-vcMMAE ADC Data adapted from Gholami et al., Breast Cancer (2022).

| Parameter | Description | Value |

| DAR Distribution | Percentage of total antibody population with a specific number of MMAE molecules attached. | Unconjugated: 14.1% |

| DAR 2: 44.9% | ||

| DAR 4: 16.9% | ||

| DAR 6: 13.2% | ||

| DAR 8: 10.9% | ||

| Average DAR | The average number of drug molecules per antibody, calculated from the distribution. | ~3.4 |

| In Vitro Cytotoxicity | 50% inhibitory concentration (IC₅₀) against HER2-positive breast cancer cells. | MDA-MB-453: 10 ng/mL |

| 50% inhibitory concentration (IC₅₀) against HER2-negative cells. | HEK-293: > 1000 ng/mL |

These results show a successful conjugation with an average DAR of approximately 3.4.[4] The potent cytotoxicity against the HER2-positive cell line and the significantly lower impact on the HER2-negative line confirm the target-specific action of the ADC.[4][5]

Chapter 4: Experimental Protocols

The synthesis of a complete ADC is a multi-step process. Below are representative protocols for the synthesis of the drug-linker cassette and its final conjugation to an antibody.

Protocol 4.1: Synthesis of Fmoc-Val-Cit-PABC-MMAE Drug-Linker

This protocol describes the coupling of the cytotoxic payload MMAE to the protected linker backbone.

Materials:

-

Fmoc-Val-Cit-PABC-PNP (activated linker)

-

Monomethylauristatin E (MMAE)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF)

-

Dry Pyridine

-

Semi-preparative HPLC for purification

Procedure:

-

Dissolve Fmoc-VC-PABC-PNP (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

-

Add dry pyridine to the solution.

-

Stir the reaction at room temperature and monitor progress using HPLC.

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain Fmoc-VC-PAB-MMAE as a solid.

Typical yields for this reaction are in the range of 75-80%.[6]

Protocol 4.2: Cysteine-Based Conjugation of MC-VC-PABC-MMAE to Trastuzumab

This protocol details the attachment of the maleimide-activated drug-linker to a monoclonal antibody via its interchain cysteine residues.

Materials:

-

Trastuzumab (or other IgG antibody) at ~10 mg/mL

-

MC-VC-PABC-MMAE (Maleimide-activated drug-linker)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Reduction:

-

To the antibody solution in PBS, add a 10-20 fold molar excess of TCEP (or DTT) solution.

-

Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.[2]

-

-

Drug-Linker Conjugation:

-

Prepare a stock solution of MC-VC-PABC-MMAE in DMSO.

-

Add a slight molar excess (e.g., 5-8 equivalents per antibody) of the drug-linker solution to the reduced antibody.[7] The final concentration of organic solvent (DMSO) should be kept low (<10%) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight.[3]

-

-

Purification:

-

Stop the reaction by adding an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column equilibrated with PBS.[8]

-

-

Characterization:

Figure 3: A step-by-step workflow for the synthesis and purification of an ADC.

Conclusion

The this compound linker and its structural analogues are powerful tools in medicinal chemistry and drug development. Their inherent dual functionality enables controlled, sequential reactions essential for building the sophisticated architectures of modern therapeutics like ADCs. By understanding the linker's reactivity, the mechanism of drug release, and the detailed protocols for conjugation, researchers can better design and synthesize next-generation targeted therapies with improved efficacy and safety profiles.

References

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bicellscientific.com [bicellscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (4-(Bromomethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Bromomethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl bromide, is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring both a primary amine and a benzylic bromide, allows it to act as a versatile linker and building block.[1][2] The presence of two distinct reactive centers—an electrophilic benzylic bromide and a nucleophilic primary amine—enables sequential and controlled modifications, making it an ideal starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, supported by experimental data and protocols.

Core Concepts: Nucleophilicity and Electrophilicity

In organic reactions, a nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. Nucleophiles are electron-rich. Conversely, an electrophile is a chemical species that accepts an electron pair to form a new covalent bond. Electrophiles are electron-poor. The dual functionality of this compound provides both a nucleophilic and an electrophilic center within the same molecule, as illustrated below.

References

An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-(Bromomethyl)phenyl)methanamine, a crucial bifunctional building block in modern organic synthesis. Given the compound's utility in the development of pharmaceuticals and other complex molecules, a thorough understanding of its solubility characteristics is essential for reaction optimization, purification, and formulation.

This compound , with the CAS number 769057-30-9, is a versatile organic compound featuring both a nucleophilic primary amine and an electrophilic benzylic bromide. This dual reactivity allows for its use as a linker in the synthesis of a wide array of complex molecules.[1] The aminomethyl group provides a site for reactions such as amidation and imine formation, while the bromomethyl group is susceptible to nucleophilic substitution.[1]

Core Concepts in Solubility for Drug Development

The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. In drug discovery and development, poor solubility can lead to challenges in formulation, reduced bioavailability, and inaccurate in vitro assay results. Understanding the solubility of a synthetic intermediate like this compound in various organic solvents is paramount for:

-

Reaction Solvent Selection: Ensuring that reactants are in the same phase for optimal reaction kinetics.

-

Purification Processes: Selecting appropriate solvents for crystallization, precipitation, and chromatography.

-

Handling and Storage: Choosing suitable solvents for preparing stock solutions and for long-term stability.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar compounds, while non-polar solvents are better for non-polar compounds. This compound possesses both polar (amine group) and moderately non-polar (bromophenyl group) characteristics, leading to a varied solubility profile.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The following table summarizes the available data for the target compound and provides solubility information for structurally similar compounds to offer a comparative perspective. Researchers are advised to determine solubility experimentally for their specific applications.

| Solvent | Chemical Class | Polarity | This compound | Benzylamine[2][3][4][5][6] | p-Xylylenediamine[7][8][9] | 4-Bromobenzylamine |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | >50 mg/mL | Miscible | Soluble | Likely Soluble |

| Methanol | Alcohol | High | 20-30 mg/mL | Miscible | Soluble | Likely Soluble |

| Ethanol | Alcohol | High | Data not available | Miscible | Soluble in Ethanol/KOH | Data not available |

| Dichloromethane (DCM) | Halogenated | Medium | 40-50 mg/mL | Soluble | Data not available | Data not available |

| Acetone | Ketone | Medium | Data not available | Miscible | Data not available | Data not available |

| Diethyl Ether | Ether | Low | Data not available | Miscible | Data not available | Soluble |

| Benzene | Aromatic | Low | Data not available | Miscible | Data not available | Data not available |

| Water | Protic | High | <1 mg/mL (>100 mg/mL for hydrobromide salt) | Miscible | Soluble | Data not available |

Note: "Likely Soluble" is an estimation based on the solubility of structurally similar compounds. Experimental verification is recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the filtrate is determined analytically.

2. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

- Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

- Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

- Solvent Addition: Add a known volume of the selected organic solvent to the vial.

- Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The temperature should be controlled and recorded.

- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.

- Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

- Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.

- Analysis: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

- Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

Experimental workflow for the shake-flask solubility determination method.

References

- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. N-BENZYLAMINE - Ataman Kimya [atamanchemicals.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 7. p-Xylylenediamine 99 539-48-0 [sigmaaldrich.com]

- 8. p-Xylylenediamine, 97% | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

A Technical Guide to the Spectroscopic Data of (4-(Bromomethyl)phenyl)methanamine

Introduction

(4-(Bromomethyl)phenyl)methanamine, with CAS number 769057-30-9, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for data acquisition and a visualization of its chemical reactivity and analytical workflow.

Molecular Structure and Properties

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on several key spectroscopic techniques. The following sections present the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.[1]

¹H NMR (Proton NMR) Data

The proton NMR spectrum reveals the different types of protons and their neighboring environments. The expected chemical shifts for this compound are summarized below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | Variable (broad) | Singlet | 2H |

| Aromatic (C₆H₄) | ~7.3-7.5 | Multiplet | 4H |

| -CH₂Br | ~4.5-4.8 | Singlet | 2H |

| -CH₂NH₂ | ~3.8-4.0 | Singlet | 2H |

Note: The chemical shift of the amine protons (-NH₂) is variable and depends on the solvent and concentration. A deuterium exchange experiment can confirm its presence.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | ~120-140 |

| -CH₂NH₂ | ~45-47 |

| -CH₂Br | ~33-35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium (often broad) |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |

| C-N Stretch | 1020-1250 | Medium |

| C-Br Stretch | 500-600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).[1]

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 200/202 (~1:1) | Molecular ion |

| [M-Br]⁺ | 121 | Loss of bromine radical |

| [M-CH₂NH₂]⁺ | 170/172 (~1:1) | Loss of aminomethyl radical |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[6]

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger sample size (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[6] A greater number of scans will be required.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[7]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[7][8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.[9]

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).

-

Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Visualizations

Chemical Reactivity Pathway

This compound is a versatile bifunctional molecule. The following diagram illustrates its dual reactivity, with the nucleophilic amine group and the electrophilic benzylic bromide group available for various chemical transformations.

Caption: Reactivity of this compound.

Experimental Workflow for Compound Characterization

The general workflow for the synthesis and characterization of a chemical compound like this compound is depicted below.

Caption: Workflow for compound characterization.

References

- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]

- 2. 769057-30-9|this compound|BLD Pharm [bldpharm.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. 1-[4-(Bromomethyl)phenyl]methanamine | 769057-30-9 [sigmaaldrich.com]

- 5. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (4-(Bromomethyl)phenyl)methanamine: Commercial Availability, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of (4-(Bromomethyl)phenyl)methanamine, a bifunctional building block crucial for chemical synthesis and drug discovery. It details the compound's commercial availability, chemical properties, and significant applications. Furthermore, this document outlines a key synthetic protocol for its preparation and visualizes the synthetic pathway and its utility in chemical biology workflows. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, with CAS number 76907-30-9, is a versatile organic compound featuring two distinct reactive sites: a nucleophilic primary amine (-CH₂NH₂) and an electrophilic benzylic bromide (-CH₂Br).[1] This dual functionality allows for sequential and controlled chemical modifications, making it an invaluable linker molecule in the synthesis of complex molecular architectures.[1] The benzylic position of the bromide enhances its reactivity as a leaving group in nucleophilic substitution reactions, while the primary amine serves as a key handle for forming amides, imines, and other nitrogen-containing functionalities.[1] These characteristics make it a strategic component in combinatorial chemistry and the development of novel pharmaceuticals and functional materials.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 769057-30-9 | [2][3][4] |

| Molecular Formula | C₈H₁₀BrN | [2][3][4] |

| Molecular Weight | 200.08 g/mol | [1][4] |

| IUPAC Name | [4-(bromomethyl)phenyl]methanamine | [4] |

| Synonyms | 4-(Bromomethyl)benzylamine, 1-[4-(Bromomethyl)phenyl]methanamine | [4] |

| InChI Key | FVFJGQJXAWCHIE-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥90-95% | [2] |

Commercial Availability

This compound is available from several chemical suppliers for research and development purposes. It is important to note that this chemical is intended for laboratory use only and not for human or veterinary applications.[1][3] Pricing and specific quantities are generally available upon request from the suppliers.

| Supplier | Catalog Number (Example) | Purity | Notes |

| Sigma-Aldrich | ATC311763472 | 90% | Pricing and availability may require login or direct contact. |

| Benchchem | B1325371 | Not specified | For research use only.[1] |

| Ambeed | Not specified | Not specified | May be subject to hazardous material shipping fees.[5] |

| CymitQuimica | IN-DA00G9Q8 | Not specified | Intended for lab use only.[3] |

| AOBChem (奥佰医药) | AB01913 | 95% | Listed as in stock.[2] |

Applications in Synthesis and Drug Discovery

The unique structure of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules.

Dual-Functional Linker

The compound's primary utility lies in its role as a heterobifunctional linker. The amine and bromomethyl groups can be reacted selectively, providing chemists with significant flexibility in designing synthetic routes for complex targets such as macrocycles and diverse heterocyclic systems.[1]

Pharmaceutical Synthesis

This building block is relevant in the synthesis of biologically active compounds. For instance, its structural motifs are found in precursors to important pharmaceuticals. A notable example is its relevance in synthetic routes toward selective EP2 receptor agonists like Omidenepag Isopropyl, which is used in the treatment of glaucoma.[1]

Chemical Probe Development

While not directly this compound, structurally related compounds are used to create trifunctional chemical probes.[6] These probes contain a synthetic handle (like a bromomethyl group), a photoactivatable group, and a reporter tag (like an alkyne).[6] This allows for covalent modification of biological targets upon UV activation, enabling downstream applications such as target identification and validation.[6] The logical workflow for such an application is depicted below.

Caption: Workflow for using bifunctional linkers in chemical probe synthesis for target identification.

Key Experimental Protocols

A primary method for synthesizing this compound is through the selective reduction of 4-(bromomethyl)benzonitrile. This approach is advantageous due to the commercial availability of the nitrile precursor.

Synthesis via Selective Nitrile Reduction

The critical step is the chemoselective reduction of the nitrile group to a primary amine without affecting the labile benzylic bromide.[1]

-

Starting Material: 4-(Bromomethyl)benzonitrile. This precursor can be prepared via the radical bromination of p-tolunitrile.[1]

-

Reducing Agent: Borane dimethyl sulfide complex (BH₃·SMe₂) is a common and effective reagent for this transformation under mild conditions.[1]

-

Solvent: An aprotic solvent such as tetrahydrofuran (THF) is typically used.[1]

-

General Procedure: The reaction generally involves dissolving 4-(bromomethyl)benzonitrile in THF and cooling the mixture (e.g., to 0°C). The borane dimethyl sulfide complex is then added, and the reaction is allowed to warm to room temperature and may be refluxed to ensure complete conversion.[1] Subsequent workup and purification yield the desired this compound.

The synthetic pathway is illustrated in the diagram below.

Caption: Synthesis of this compound from p-tolunitrile.

Conclusion

This compound is a commercially available and highly valuable reagent for synthetic chemistry. Its dual reactivity enables its use as a versatile linker in the construction of complex molecules for pharmaceutical and materials science applications. The well-established synthetic route via selective nitrile reduction provides a reliable method for its preparation in a laboratory setting. This guide provides foundational information for researchers looking to incorporate this powerful building block into their synthetic and drug discovery programs.

References

- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 769057-30-9|this compound| Ambeed [ambeed.com]

- 6. scientificlabs.ie [scientificlabs.ie]

An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals